N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-11-4-3-8(5-12(11)24-2)15(22)20-21-16-19-14-10(18)6-9(17)7-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHECHTZIXECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,4-Dimethoxybenzoic Acid
The synthesis begins with the esterification of 3,4-dimethoxybenzoic acid (1 ) to yield methyl 3,4-dimethoxybenzoate (2 ). This step employs sulfuric acid as a catalyst in methanol under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by a methoxy group.
$$
\text{3,4-Dimethoxybenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3,4-dimethoxybenzoate} + \text{H}2\text{O}
$$
Typical conditions include a 1:10 molar ratio of acid to methanol, with reflux at 65°C for 6–8 hours, achieving yields >90%.
Hydrazinolysis to Form 3,4-Dimethoxybenzohydrazide
The methyl ester (2 ) is subsequently treated with hydrazine hydrate in ethanol to produce 3,4-dimethoxybenzohydrazide (3 ). This step involves nucleophilic attack by hydrazine on the ester’s carbonyl carbon, followed by elimination of methanol.
$$
\text{Methyl 3,4-dimethoxybenzoate} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{3,4-Dimethoxybenzohydrazide} + \text{CH}_3\text{OH}
$$
Reaction parameters include a 1:1.2 molar ratio of ester to hydrazine hydrate, refluxed at 80°C for 4 hours, yielding 85–92% product. The hydrazide is isolated via cooling-induced crystallization and recrystallized from ethanol.
Synthesis of 2-Chloro-4,6-difluoro-1,3-benzothiazole
Preparation of 2-Amino-4,6-difluorobenzenethiol
The benzothiazole core is constructed from 2-amino-4,6-difluorobenzenethiol (4 ), synthesized via reduction of 2-nitro-4,6-difluorophenyl disulfide. Sodium sulfide (Na₂S) in aqueous ethanol reduces the disulfide bond while converting nitro groups to amines:
$$
\text{2-Nitro-4,6-difluorophenyl disulfide} + \text{Na}_2\text{S} \rightarrow \text{2-Amino-4,6-difluorobenzenethiol} + \text{Byproducts}
$$
Cyclization to 2-Chloro-4,6-difluoro-1,3-benzothiazole
Cyclization of 4 with thiophosgene (CSCl₂) in dichloromethane forms 2-chloro-4,6-difluoro-1,3-benzothiazole (5 ):
$$
\text{2-Amino-4,6-difluorobenzenethiol} + \text{CSCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{2-Chloro-4,6-difluoro-1,3-benzothiazole} + \text{HCl} + \text{H}2\text{S}
$$
The reaction is conducted at 0–5°C to minimize side reactions, with yields of 70–75%.
Coupling Reaction to Form N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Nucleophilic Substitution Mechanism
The target compound (6 ) is synthesized via nucleophilic aromatic substitution (SNAr) between 3,4-dimethoxybenzohydrazide (3 ) and 2-chloro-4,6-difluoro-1,3-benzothiazole (5 ). The hydrazide’s primary amine attacks the electron-deficient C2 position of the benzothiazole, displacing chloride:
$$
\text{3,4-Dimethoxybenzohydrazide} + \text{2-Chloro-4,6-difluoro-1,3-benzothiazole} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Reaction Optimization
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility and reaction rate.
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl, shifting equilibrium toward product formation.
- Temperature : Heating at 80–100°C for 12–24 hours ensures complete substitution.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | K₂CO₃ | 82 |
| Temperature (°C) | 80 | 85 |
| Time (h) | 18 | 88 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Elemental analysis (C₁₆H₁₂F₂N₃O₃S) confirms stoichiometry:
Mechanistic and Practical Considerations
Side Reactions and Mitigation
Scalability and Industrial Relevance
The use of xylene or toluene as solvents in large-scale reactions facilitates azeotropic water removal, enhancing yield. Continuous flow systems may further optimize the coupling step by reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzohydrazide moiety.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
Hydrazide vs. Amide Linkages : The hydrazide group in the target compound enhances hydrogen-bonding interactions with microbial targets, leading to superior activity compared to amide analogues (e.g., ZINC2714008) .
Substituent Effects :
- Electron-withdrawing groups : 4,6-Difluoro substitution on the benzothiazole ring improves membrane penetration and target binding .
- Bulky substituents : Trimethyl or benzoheteroaromatic groups (e.g., indole) sterically hinder target engagement, reducing potency .
Tautomerism and Solubility : Triazole derivatives (e.g., compounds [7–9]) exhibit tautomerism, which improves aqueous solubility but compromises antimicrobial efficacy compared to rigid hydrazide scaffolds .
Biological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, antimicrobial efficacy, and underlying mechanisms.
- Molecular Formula : C15H14F2N4O3S
- Molar Mass : 366.36 g/mol
- CAS Number : 1105188-25-7
Antitumor Activity
Recent studies have highlighted the compound's significant antitumor activity. It has been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
Case Studies
-
Cell Line Testing :
- A549 (Lung Cancer) : Exhibited an IC50 value of 8.78 ± 3.62 μM in 2D assays and 19.94 ± 2.19 μM in 3D assays.
- NCI-H358 (Lung Cancer) : Showed an IC50 of 6.68 ± 15 μM in 2D and 11.27 ± 0.49 μM in 3D assays.
- These results indicate a higher efficacy in traditional 2D cultures compared to more physiologically relevant 3D models .
-
Mechanism of Action :
- The compound appears to induce apoptosis through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death.
- Binding studies suggest that it interacts with DNA, particularly within the minor groove, influencing gene expression related to cell proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens.
Efficacy Testing
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 6.12 μM.
- Escherichia coli : MIC of 25 μM.
- These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
A comparative study with other benzothiazole derivatives indicates that compounds with similar structural motifs often exhibit comparable biological activities.
| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μM) |
|---|---|---|
| This compound | A549: 8.78; NCI-H358: 6.68 | S. aureus: 6.12; E. coli: 25 |
| Nitro-substituted Benzothiazole | Higher activity in both assays | Moderate activity against S. aureus |
| Chloro-substituted Benzimidazole | Moderate activity | Low activity against E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
